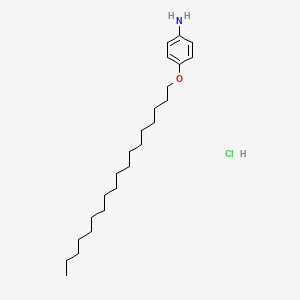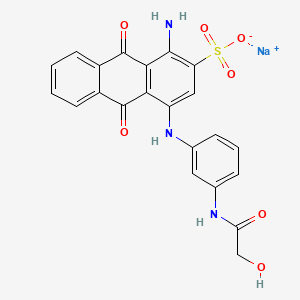![molecular formula C11H8N2O6 B14467838 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- CAS No. 66134-66-5](/img/structure/B14467838.png)
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- is a chemical compound with the molecular formula C11H8N2O6.
Méthodes De Préparation
The synthesis of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- typically involves the reaction of 2-nitrobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to yield 2-nitrobenzoic acid and N-hydroxysuccinimide.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- has several scientific research applications:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- involves the formation of reactive intermediates that can interact with various molecular targets. For example, the nitro group can be reduced to form an amino group, which can then participate in further chemical reactions. The ester bond can be hydrolyzed to release 2-nitrobenzoic acid and N-hydroxysuccinimide, which can then interact with other molecules .
Comparaison Avec Des Composés Similaires
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- can be compared with other similar compounds such as:
2,5-Pyrrolidinedione, 1-methyl-: This compound has a similar pyrrolidinedione core but with a methyl group instead of the 2-nitrobenzoyl group.
2,5-Pyrrolidinedione, 1-ethyl-: Another similar compound with an ethyl group instead of the 2-nitrobenzoyl group.
1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione: This compound is structurally similar but may have different reactivity and applications.
The uniqueness of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
66134-66-5 |
|---|---|
Formule moléculaire |
C11H8N2O6 |
Poids moléculaire |
264.19 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-nitrobenzoate |
InChI |
InChI=1S/C11H8N2O6/c14-9-5-6-10(15)12(9)19-11(16)7-3-1-2-4-8(7)13(17)18/h1-4H,5-6H2 |
Clé InChI |
GYURFDYXQCUACT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)

![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)

